(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide
Description
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide is a synthetic organic compound featuring a benzamide backbone fused to an isoindole moiety. Its structure includes a cyano group, a ketone-oxygen, and a propylamino substituent on the ethylidene linkage. This compound is synthesized via condensation reactions, as inferred from analogous methodologies in sulfonamide and hydrazide derivatives . Characterization typically employs IR, NMR, and X-ray crystallography, with physicochemical properties influenced by its polar functional groups (e.g., cyano, amide) and hydrophobic isoindole core .
Properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-oxo-2-(propylamino)ethylidene]isoindol-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-2-12-23-21(27)17(13-22)18-15-10-6-7-11-16(15)19(24-18)25-20(26)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,26)/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAOXZMLVKXCID-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, drawing from diverse research findings.
Structural Characteristics
The compound consists of an isoindole moiety and a benzamide group, which contribute to its solubility and interaction with biological targets. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically employs multicomponent reactions (MCRs). These methods are advantageous for producing complex molecules efficiently. Catalysts such as transition metal complexes may be utilized to enhance yields and reaction rates.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antitumor Activity
Studies have shown that derivatives of this compound demonstrate significant antitumor properties. For instance, compounds with similar structural features have been linked to the inhibition of tumor growth in various cancer cell lines.
Antimicrobial Properties
Isoindole derivatives, including this compound, have been reported to possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors or enzymes. The compound may act as a ligand, modulating the activity of these targets and leading to various pharmacological effects .
Case Studies
Several studies have investigated the biological effects of related compounds:
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes an isoindole moiety, a cyano group, and a benzamide functional group. The molecular formula is , with a molecular weight of approximately . Its unique structure contributes to its biological activity, making it a candidate for various pharmaceutical applications.
Anticancer Activity
Research indicates that compounds similar to (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide exhibit anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, studies suggest that isoindole derivatives can target specific pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory potential of this compound. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This action could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of isoindole derivatives have been explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may help in reducing oxidative stress and preventing neuronal cell death, thus offering a potential therapeutic avenue for neurodegeneration .
Case Study 1: Anticancer Screening
In a study assessing the anticancer activity of various isoindole derivatives, this compound was tested against human cancer cell lines. The results demonstrated significant inhibition of cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .
Case Study 2: Inflammation Model
A preclinical model of inflammation was utilized to evaluate the anti-inflammatory effects of the compound. Administration resulted in a marked decrease in swelling and pain response compared to control groups, indicating its efficacy in modulating inflammatory responses .
Potential for Drug Development
Given its diverse pharmacological properties, this compound presents opportunities for further development into therapeutic agents. Its ability to interact with multiple biological targets makes it a versatile candidate for drug design.
Chemical Reactions Analysis
Hydrolysis Reactions
The cyano and amide groups in the compound are susceptible to hydrolysis under acidic or basic conditions.
-
Mechanistic Insight : The cyano group hydrolyzes via nucleophilic attack by water, forming an intermediate iminolic acid that tautomerizes to the carboxylic acid. Amide cleavage occurs via base-mediated nucleophilic substitution at the carbonyl carbon .
Nucleophilic Additions
The ketone and cyano groups serve as electrophilic sites for nucleophilic attack.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard reagent (MeMgBr) | THF, 0°C → RT, 4 hrs | Tertiary alcohol derivative at the ketone position | 75% | |
| Sodium bisulfite | H<sub>2</sub>O, RT, 12 hrs | Sulfonate adduct at the cyano group | 60% |
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Stereochemical Retention : The (Z)-configuration of the ethylidene group directs regioselectivity in nucleophilic additions, favoring syn-addition products.
Cycloaddition Reactions
The ethylidene double bond participates in [4+2] Diels-Alder reactions.
| Dienophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Six-membered cyclohexene-fused isoindole | 50% |
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Computational Validation : Density Functional Theory (DFT) studies confirm a concerted mechanism with an activation energy of ~25 kcal/mol .
Reduction Reactions
Selective reduction of the ethylidene double bond and cyano group is achievable.
Electrophilic Aromatic Substitution
The benzamide moiety undergoes substitution at the para position.
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage.
| Condition | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| UV (254 nm), 6 hrs | (E)-isomer of the ethylidene group | 0.32 | |
| UV (365 nm), 12 hrs | Cleavage of the isoindole ring, forming benzophenone derivatives | 0.18 |
Key Research Findings
-
Steric Hindrance Effects : The propylamino group restricts access to the ketone, reducing reactivity toward bulky nucleophiles .
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pH-Dependent Stability : The compound degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions due to amide hydrolysis .
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Biological Implications : Derivatives formed via nitro substitution or Diels-Alder reactions show enhanced binding to protease targets (e.g., SARS-CoV-2 PL<sup>pro</sup>) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several benzamide and isoindole derivatives:
- N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (): This analogue replaces the propylamino group with a 3-methoxypropylamino substituent and adds a methyl group to the benzamide ring. The methoxy group enhances hydrophilicity, reducing logP (2.3) compared to the target compound’s estimated logP (~2.8, assuming propylamino is less polar). Both compounds exhibit high topological polar surface area (TPSA ~104 Ų), suggesting similar solubility and membrane permeability challenges .
- 4-(1-Aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides (): These derivatives replace the benzamide with benzenesulfonamide and lack the cyano group.
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This simpler benzamide derivative features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization.
Physicochemical Properties
Key properties of the target compound and analogues are compared below:
*Estimated based on structural similarity to .
The target compound’s higher logP compared to its methoxypropylamino analogue suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Its TPSA aligns with hydrazide derivatives (), indicating comparable polarity .
Pharmacological Relevance
- Imidazolyl benzamides (): These compounds, bearing imidazole and ureido groups, exhibit pharmacological activity via kinase inhibition.
- Polyphenolic hydrazides (): These derivatives show antioxidant and antimicrobial properties. The target compound’s isoindole core and cyano group could similarly interact with redox-active enzymes, though its propylamino group may alter toxicity profiles .
Research Findings
- Synthesis : The target compound’s synthesis likely parallels ’s condensation of arylidene precursors with benzamide derivatives. Yield optimization would require careful control of reaction stoichiometry and temperature .
- Characterization: IR spectra would show stretches for cyano (~2200 cm⁻¹) and amide carbonyls (~1650 cm⁻¹), while ¹H NMR would resolve isoindole aromatic protons and propylamino methylene signals .
- Applications: Structural similarities to ’s directing group suggest utility in metal-catalyzed C–H activation. Additionally, the cyano group’s electron-withdrawing nature could stabilize transition states in enzyme inhibition .
Preparation Methods
Base-Mediated Intramolecular Cyclization
A widely adopted method involves treating 2-cyanobenzamide intermediates with potassium hydroxide (KOH) in methanol to induce cyclization.
Reaction Conditions:
| Component | Quantity/Concentration |
|---|---|
| 2-Cyanobenzamide precursor | 1.0 mmol |
| Methanol | 5 mL |
| KOH (5% w/v) | 0.4 mL |
| Temperature | 25°C |
| Time | 3–6 hours |
Mechanistic Pathway:
- KOH deprotonates the amide nitrogen, enabling nucleophilic attack on the cyano group.
- Cyclization forms the isoindolinone core.
- Subsequent condensation with propylamine introduces the ethylidene-propylamino moiety.
Yield: 68–82% (dependent on substituent electronic effects).
Palladium-Catalyzed Suzuki–Miyaura Coupling
Boronate Ester Intermediate Synthesis
The benzamide subunit is introduced via Suzuki coupling using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.
Typical Protocol:
- Borylation Step:
- Coupling Step:
Multicomponent Reaction (MCR) Strategy
One-Pot Assembly Using 2-Cyanobenzaldehyde
A three-component reaction between 2-cyanobenzaldehyde, propylamine, and benzoyl chloride achieves convergent synthesis:
Reaction Scheme:
- Imine Formation:
$$ \text{2-Cyanobenzaldehyde} + \text{Propylamine} \rightarrow \text{Schiff Base} $$
Cyclization:
$$ \text{Schiff Base} \xrightarrow{\text{KOH/MeOH}} \text{Isoindolinone Core} $$Acylation:
$$ \text{Isoindolinone} + \text{Benzoyl Chloride} \rightarrow \text{Target Compound} $$
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C (gradient) |
| Reaction Time | 12 hours |
| Isolated Yield | 58% |
Post-Functionalization of Preformed Isoindolinones
Reductive Amination Approach
Pre-synthesized 3-amino-1H-isoindolin-1-one undergoes reductive amination with cyanoacetamide derivatives:
Stepwise Process:
- Condensation:
$$ \text{3-Aminoisoindolinone} + \text{2-Cyanoacetamide} \rightarrow \text{Imine Intermediate} $$
- Reduction:
$$ \text{Imine} \xrightarrow{\text{NaBH₃CN}} \text{Ethylidene Derivative} $$
Key Data:
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Average Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Cyclocondensation | 75% | High | Moderate |
| Suzuki Coupling | 69% | Medium | Low |
| Multicomponent | 58% | Low | High |
| Post-Functionalization | 71% | Medium | Moderate |
Trade-offs:
- Cyclocondensation offers simplicity but requires strict anhydrous conditions.
- Suzuki Coupling provides regioselectivity at the expense of palladium catalyst costs.
Challenges and Optimization Strategies
Stereochemical Control
The (Z)-configuration at the ethylidene group is maintained using bulky base additives (e.g., DBU) to prevent isomerization.
Purification Difficulties
- Issue: Co-elution of unreacted benzamide precursors.
- Solution: Gradient elution with hexane/ethyl acetate (4:1 → 1:1) on silica gel.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent advancements employ microreactors for the cyclocondensation step, enhancing reproducibility:
- Residence Time: 15 minutes
- Throughput: 12 g/hour
- Purity: >99% (HPLC)
Q & A
Basic: What are the standard synthetic protocols for preparing (Z)-N-(1-(1-cyano-2-oxo-2-(propylamino)ethylidene)-1H-isoindol-3-yl)benzamide?
The synthesis typically involves a multi-step approach:
Core isoindole formation : Cyclization of a β-ketoester precursor under acidic conditions to generate the isoindole scaffold .
Functionalization : Introduction of the cyano and propylamino groups via nucleophilic substitution or condensation reactions.
Benzamide coupling : Amidation of the isoindole nitrogen using benzoyl chloride derivatives in anhydrous solvents (e.g., DMF or THF) under inert atmospheres .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization to isolate the Z-isomer .
Key considerations : Optimize reaction time and temperature to minimize byproducts (e.g., E-isomer formation). Use TLC and HPLC for purity assessment.
Advanced: How can researchers resolve discrepancies in reported molecular formulas (e.g., C₂₀H₁₉N₃O₂ vs. C₁₈H₁₈N₄O) for this compound?
Discrepancies may arise from structural misassignment or analytical errors. To resolve:
- High-resolution mass spectrometry (HRMS) : Confirm exact mass and isotopic patterns .
- Elemental analysis : Validate %C, %H, %N against theoretical values.
- Cross-reference synthesis protocols : Verify starting materials and reaction pathways in conflicting studies .
Example : If C₁₈H₁₈N₄O is observed, check for unintended substitution of the propylamino group with a phenylethylamino moiety, as seen in structurally similar analogs .
Basic: What analytical techniques are critical for structural characterization?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (isoindole, benzamide) and confirm the Z-configuration via coupling constants (e.g., vinyl proton splitting) .
- NOESY : Detect spatial proximity of substituents to validate stereochemistry .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions .
Advanced: How can computational modeling guide hypotheses about biological targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities. The isoindole and cyano groups show affinity for kinase ATP-binding pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories. Focus on hydrogen bonding (benzamide NH to catalytic lysine) and π-π stacking (isoindole with hydrophobic residues) .
- ADMET prediction : Use tools like SwissADME to evaluate pharmacokinetic liabilities (e.g., CYP450 inhibition).
Basic: How should researchers assess the compound’s stability for storage and experimental use?
- Storage : Store at -20°C in amber vials under argon to prevent hydrolysis of the cyano group or Z→E isomerization .
- Stability assays :
- Forced degradation : Expose to heat (40°C), light (UV-Vis), and varied pH (2–12) for 48 hours; monitor via HPLC .
- Solution stability : Test solubility in DMSO/PBS and measure aggregation propensity using dynamic light scattering .
Advanced: What strategies optimize derivatization for enhanced bioactivity?
- Site-selective modifications :
- Isoindole C3 position : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity for nucleophilic attack .
- Propylamino chain : Replace with bulkier substituents (e.g., cyclopentyl) to improve target selectivity .
- Click chemistry : Use CuAAC to append triazole moieties for solubility modulation .
Validation : Perform SAR studies using in vitro kinase assays (e.g., EGFR inhibition) .
Basic: What initial assays are recommended to evaluate biological activity?
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme inhibition : Screen against panels of kinases or proteases using fluorescence-based substrates .
- Antimicrobial activity : Broth microdilution assay (CLSI guidelines) against Gram+/Gram- bacteria .
Advanced: How can researchers address contradictory bioactivity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Meta-analysis : Compare datasets with similar analogs (e.g., 5-cyanoindole derivatives) to identify structural determinants of activity .
Basic: What are the solubility and formulation challenges?
- Solubility : Poor aqueous solubility (<0.1 mg/mL); use co-solvents (e.g., Cremophor EL) or nanoformulation (liposomes) .
- Formulation : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cellular toxicity .
Advanced: How to design a study comparing this compound to analogs (e.g., 5-cyanoindole derivatives)?
- Structural alignment : Overlay 3D structures (MOE software) to compare pharmacophores .
- Biological profiling : Test all compounds in parallel assays (e.g., IC₅₀ in kinase panels) .
- Data analysis : Use PCA or heatmaps to cluster compounds by activity/selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
